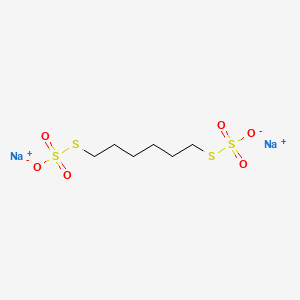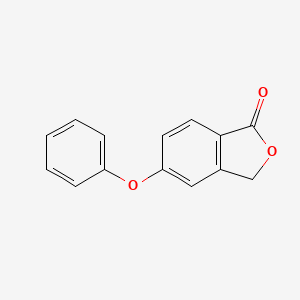
Dihydromollugin
Übersicht
Beschreibung
Dihydromollugin is a naphthol ester found in the plant Rubia cordifolia. It is known for its potential biological activities, including anti-tumor and antiviral properties
Vorbereitungsmethoden
Dihydromollugin can be synthesized through several methods. One notable method involves the asymmetric epoxidation of chromenes mediated by iminium salts . This process can yield high enantiomeric excesses under non-aqueous conditions. Another method involves the catalytic hydrogenation of mollugin, followed by dihydroxylation to produce cis- and trans-3,4-dihydroxy-3,4-dihydromollugin
Analyse Chemischer Reaktionen
Dihydromollugin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroxy derivatives.
Reduction: Catalytic hydrogenation of mollugin can produce this compound.
Substitution: The compound can undergo substitution reactions, although specific examples are less documented.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and hydrogen gas with a suitable catalyst for hydrogenation. The major products formed from these reactions are the dihydroxy derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dihydromollugin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: This compound has been studied for its potential anti-tumor and antiviral activities.
Industry: While industrial applications are less documented, its potential use in pharmaceuticals suggests possible industrial-scale production in the future.
Wirkmechanismus
The mechanism of action of dihydromollugin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. For example, its anti-tumor activity may be related to the inhibition of certain enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Dihydromollugin can be compared with other similar compounds, such as mollugin and its analogues. Mollugin itself is a precursor to this compound and shares similar biological activities . Other analogues include cis- and trans-3,4-dihydroxy-3,4-dihydromollugin, which are produced through dihydroxylation reactions . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological effects, which may differ from those of its analogues.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields of scientific research
Eigenschaften
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)













